N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine
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Overview
Description
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H14FN It is known for its unique structure, which includes a cyclopropane ring attached to an amine group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-fluoroacetophenone with cyclopropylamine. The process can be summarized as follows:
Step 1: 3-Fluoroacetophenone is reacted with cyclopropylamine in the presence of a reducing agent such as sodium borohydride.
Step 2: The reaction mixture is then subjected to purification techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Chlorophenyl)ethyl]cyclopropanamine
- N-[1-(3-Bromophenyl)ethyl]cyclopropanamine
- N-[1-(3-Methylphenyl)ethyl]cyclopropanamine
Uniqueness
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its analogs.
Biological Activity
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine, a compound characterized by its cyclopropane structure and a fluorophenyl group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14FN
- Molecular Weight : Approximately 195.24 g/mol
- Structural Features :
- Cyclopropane Ring : Contributes to the compound's stability and reactivity.
- Fluorophenyl Group : Enhances binding affinity to biological targets due to increased electronegativity.
This compound interacts with various neurotransmitter receptors, particularly serotonin receptors. The fluorophenyl group is crucial for binding to these targets, which modulates receptor activity and influences signal transduction pathways. Key interactions include:
- 5-HT Receptor Modulation : The compound has shown selectivity towards the 5-HT2C receptor, a target implicated in mood regulation and psychotropic effects. Studies indicate that it may function as an agonist with preference for Gq signaling pathways over β-arrestin recruitment .
Pharmacological Effects
- Receptor Binding Affinity :
- Antipsychotic Activity :
- Enzyme Interaction :
Research Findings and Case Studies
Applications in Scientific Research
This compound has several applications across various fields:
- Medicinal Chemistry : Investigated for developing new treatments for mood disorders and psychosis.
- Neuropharmacology : Explored for its potential effects on neurotransmitter systems.
- Chemical Synthesis : Used as a building block in synthesizing more complex pharmaceuticals.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14FN/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 |
InChI Key |
UXVMDYRPNAIGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2CC2 |
Origin of Product |
United States |
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